molecular formula C21H27N3O3 B15164667 N-Butyl-10-(2-methyl-4-nitroanilino)deca-6,8-diynamide CAS No. 193463-86-4

N-Butyl-10-(2-methyl-4-nitroanilino)deca-6,8-diynamide

Cat. No.: B15164667
CAS No.: 193463-86-4
M. Wt: 369.5 g/mol
InChI Key: UVLXUAXLUDKRIQ-UHFFFAOYSA-N
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Description

N-Butyl-10-(2-methyl-4-nitroanilino)deca-6,8-diynamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a butyl group, a nitroaniline moiety, and a diynamide linkage, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-10-(2-methyl-4-nitroanilino)deca-6,8-diynamide typically involves a multi-step process. The initial step often includes the preparation of 2-methyl-4-nitroaniline, which can be synthesized through nitration of 2-methylaniline. The subsequent steps involve the formation of the diynamide linkage and the attachment of the butyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-10-(2-methyl-4-nitroanilino)deca-6,8-diynamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The butyl group or the nitroaniline moiety can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N-Butyl-10-(2-methyl-4-nitroanilino)deca-6,8-diynamide has several scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of advanced materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of N-Butyl-10-(2-methyl-4-nitroanilino)deca-6,8-diynamide involves its interaction with specific molecular targets and pathways. The nitroaniline moiety can interact with biological molecules, potentially inhibiting or modulating their activity. The diynamide linkage may also play a role in the compound’s overall biological activity by affecting its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-Butyl-4-nitroaniline: Shares the nitroaniline moiety but lacks the diynamide linkage.

    2-Methyl-4-nitroaniline: Similar nitroaniline structure but without the butyl group and diynamide linkage.

    N-Benzyl-2-methyl-4-nitroaniline: Contains a benzyl group instead of a butyl group.

Uniqueness

N-Butyl-10-(2-methyl-4-nitroanilino)deca-6,8-diynamide is unique due to its specific combination of functional groups and linkages, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

193463-86-4

Molecular Formula

C21H27N3O3

Molecular Weight

369.5 g/mol

IUPAC Name

N-butyl-10-(2-methyl-4-nitroanilino)deca-6,8-diynamide

InChI

InChI=1S/C21H27N3O3/c1-3-4-15-23-21(25)12-10-8-6-5-7-9-11-16-22-20-14-13-19(24(26)27)17-18(20)2/h13-14,17,22H,3-4,6,8,10,12,15-16H2,1-2H3,(H,23,25)

InChI Key

UVLXUAXLUDKRIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CCCCC#CC#CCNC1=C(C=C(C=C1)[N+](=O)[O-])C

Origin of Product

United States

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